2-Bromooxazole-5-carboxylic acid
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Overview
Description
2-Bromooxazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H2BrNO3 and a molecular weight of 191.97 g/mol . This compound is characterized by the presence of a bromine atom attached to the oxazole ring, which is further substituted with a carboxylic acid group. It is primarily used in scientific research and is not intended for human use .
Preparation Methods
The synthesis of 2-Bromooxazole-5-carboxylic acid typically involves the bromination of oxazole derivatives. One common method includes the reaction of oxazole-5-carboxylic acid with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position on the oxazole ring .
Chemical Reactions Analysis
2-Bromooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
2-Bromooxazole-5-carboxylic acid is widely used in scientific research due to its versatility as a building block for synthesizing more complex molecules. Some of its applications include:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting various biological pathways.
Biological Studies: The compound is used in the development of probes and inhibitors for studying enzyme functions and interactions.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: Researchers use it to design and synthesize small molecules that can modulate biological processes, aiding in the discovery of new therapeutic targets.
Mechanism of Action
The mechanism of action of 2-Bromooxazole-5-carboxylic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their function or altering their activity . The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity, allowing for targeted interactions with biological molecules .
Comparison with Similar Compounds
2-Bromooxazole-5-carboxylic acid can be compared with other brominated heterocycles and carboxylic acid derivatives. Some similar compounds include:
2-Bromooxazole: Lacks the carboxylic acid group, making it less versatile for certain synthetic applications.
5-Bromooxazole-2-carboxylic acid: Has the bromine and carboxylic acid groups in different positions, which can affect its reactivity and binding properties.
2-Chlorooxazole-5-carboxylic acid: Substitutes chlorine for bromine, which can lead to differences in reactivity and biological activity due to the different halogen properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-bromo-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBUGQHOPFBVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719249 |
Source
|
Record name | 2-Bromo-1,3-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-25-8 |
Source
|
Record name | 2-Bromo-5-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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